molecular formula C8H11N B048288 Phenethylamine CAS No. 64-04-0

Phenethylamine

Cat. No.: B048288
CAS No.: 64-04-0
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenethylamine primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

This compound regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in changes in the neurotransmission process, affecting the release and reuptake of neurotransmitters.

Biochemical Pathways

This compound is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase (AADC) via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In orally ingested this compound, a significant amount is metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This means that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration . The elimination half-life of exogenous this compound is about 5-10 minutes .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of monoamine neurotransmission, which plays a critical role in various physiological functions such as mood regulation and voluntary movement . It also acts as a neurotransmitter in the human central nervous system to a lesser extent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of turbot (Scophthalmus maximus), this compound has been identified as a potential density stress pheromone, with its action influenced by changes in stocking densities .

Biochemical Analysis

Biochemical Properties

Phenethylamine plays a central role in dopaminergic neurons, which are critical for voluntary movement, stress, and mood . It interacts with various enzymes, proteins, and other biomolecules, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 .

Cellular Effects

This compound influences cell function by altering the microtubule cytoskeleton, which provides neuron structure, intracellular transport, and influences synaptic plasticity . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is structurally similar to the microtubule destabilizing agent colchicine .

Temporal Effects in Laboratory Settings

Over time, this compound alters microtubule polymerization dynamics in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses can have psychoactive and hallucinogenic effects due to their high affinity with the 5‐HT2A receptor .

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes or cofactors . Its primary urinary metabolite is β-Phenylacetic acid, produced via monoamine oxidase metabolism and subsequent aldehyde dehydrogenase metabolism .

Transport and Distribution

It is believed to interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: Phenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: Complex amines.

    Substitution: Various substituted phenethylamines.

Properties

IUPAC Name

2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156-28-5 (hydrochloride), 5471-08-9 (sulfate[2:1]), 71750-39-5 (sulfate)
Record name Phenethylamine
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DSSTOX Substance ID

DTXSID5058773
Record name Phenethylamine
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Molecular Weight

121.18 g/mol
Source PubChem
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Physical Description

Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline], Solid, Colourless to pale, slightly yellow liquid; Fishy aroma
Record name 2-Phenylethylamine
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Record name Phenylethylamine
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Record name Phenethylamine
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Boiling Point

197.5 °C, BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C, BP: 194.5-195 °C, BP: 204 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg
Record name Phenethylamine
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Record name Phenylethylamine
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Flash Point

81 °C (178 °F) - closed cup
Record name 2-Phenylethylamine
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Solubility

Soluble in water, Very soluble in ethanol, ether; soluble in carbon tetrachloride, Soluble in alcohol, ether, Freely soluble in alcohol, ether, Soluble in water, ether, Soluble (in ethanol)
Record name 2-Phenylethylamine
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Record name Phenethylamine
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Density

0.9640 g/cu cm at 25 °C, 0.961-0.967
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Record name Phenethylamine
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Vapor Density

4.18 (Air = 1)
Record name 2-Phenylethylamine
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Vapor Pressure

0.29 [mmHg], 31 Pa /0.23 mm Hg/ at 20 °C
Record name 2-Phenylethylamine
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Color/Form

Colorless to slightly yellow liquid, Liquid

CAS No.

64-04-0
Record name Benzeneethanamine
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Melting Point

<0 °C
Record name Phenethylamine
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Synthesis routes and methods I

Procedure details

(αS)-3-Fluoro-γ-[[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy]-α-(methoxymethyl])benzeneethanamine is synthesized in analogy to the sequence described in example 1: commercially available Boc-Ser(Me)-OH is transformed into its Weinreb-amide. Reduction to the aldehyde with LiAlH4, followed by reaction with 3-fluorophenylgrignard, cleavage of the protecting group, liberation of the amine from the hydrochloride and etherification with 1-(4-fluorophenyl)-5-iodo-1H-indazole. This amine (66.4 mg, 0.16 mmol) is dissolved in 7 mL of dichloromethane. Triethylamine (0.054 mL, 0.39 mmol) and 0.018 mL (0.19 mmol) 2-methoxyacetylchloride are added. The reaction mixture is stirred for four h at r.t. and then diluted with dichloromethane, washed with water and brine and dried over Na2SO4. After filtration the solvent is evaporated and the residue purified by chromatography (silicagel, eluents: ethyl acetate/hexane). The mixture of stereoisomers is separated by HPLC (Chiralpak AD-H 5μ, eluents: hexane/ethanol) providing 3 mg (3.8%) of the title compound and 6 mg (7.6%) of the stereoisomer N-[(1S)-(2S)-(3-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy}-1-(methoxymethyl)ethyl]-2-methoxyacetamide.
[Compound]
Name
amine
Quantity
66.4 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.054 mL
Type
reactant
Reaction Step Two
Quantity
0.018 mL
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reactant
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0 (± 1) mol
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amide
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aldehyde
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[Compound]
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Synthesis routes and methods II

Procedure details

A solution of Cu(I) catalyst at 1 mM and PHEA-MA at 1 mM (30 mg/mL) was prepared by dissolution of Cu(II)Br (2.35 mg, 10 μmol), PMDETA (6 μL, 30 μmol), sodium ascorbate (39.6 mg, 200 μmol) and PHEA-MA (300 mg, 10 μmol) in 10 mL of milli-Q water solution. The solution was then filtered with a 0.45 μm filter (Acrodisc Syringe Filter). Si wafers coated with the initiator layers were immersed vertically into the Cu(I) catalyst/PHEA-MA solution and allowed to polymerize for a predetermined time. To quench the reaction, the slides were washed 3 times with milli-Q water, soaked overnight in milli-Q water and then dried under air flow before ellipsometry or AFM analysis.
[Compound]
Name
PHEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II)Br
Quantity
2.35 mg
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reactant
Reaction Step One
Quantity
6 μL
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reactant
Reaction Step One
Quantity
39.6 mg
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reactant
Reaction Step One
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Name
PHEA
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0 (± 1) mol
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10 mL
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Synthesis routes and methods III

Procedure details

ethyl 2-[benzyl-(4-methoxypiperidine-1-sulfonyl)amino]acetate (via methylation of the corresponding 4-hydroxypiperidine analog);
Name
ethyl 2-[benzyl-(4-methoxypiperidine-1-sulfonyl)amino]acetate
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

(αS)-3-Fluoro-β-[[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy]-α-(methoxymethyl])benzeneethanamine is synthesized in analogy to the sequence described in example 1: commercially available Boc-Ser(Me)-OH is transformed into its Weinreb-amide. Reduction to the aldehyde with LiAlH, followed by reaction with 3-fluorophenylgrignard, cleavage of the protecting group, liberation of the amine from the hydrochloride and etherification with 1-(4-fluorophenyl)-5-iodo-1H-indazole. This amine (66.4 mg, 0.16 mmol) is dissolved in 7 mL of dichloromethane. Triethylamine (0.054 mL, 0.39 mmol) and 0.018 mL (0.19 mmol) 2-methoxyacetylchloride are added. The reaction mixture is stirred for four h at r.t. and then diluted with dichloromethane, washed with water and brine and dried over Na2SO4. After filtration the solvent is evaporated and the residue purified by chromatography (silicagel, eluents: ethyl acetate/hexane). The mixture of stereoisomers is separated by HPLC (Chiralpak AD-H 5μ, eluents: hexane/ethanol) providing 3 mg (3.8%) of the title compound and 6 mg (7.6%) of the stereoisomer N-[(1S)-(2S)-(3-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-indazole-5-yl]oxy}-1-(methoxymethyl)ethyl]-2-methoxyacetamide.
Quantity
0.054 mL
Type
reactant
Reaction Step One
Quantity
0.018 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
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Reaction Step Five
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Five
[Compound]
Name
amine
Quantity
66.4 mg
Type
reactant
Reaction Step Six
Quantity
7 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do phenethylamines interact with serotonin receptors?

A1: Phenethylamines, particularly those with hallucinogenic properties, primarily act as agonists at serotonin 5-HT2A receptors [, , ]. This interaction is thought to be responsible for their hallucinogenic effects []. While some phenethylamines bind to both 5-HT2A and 5-HT2C receptors, their behavioral effects, including their discriminative stimulus effects, appear to be primarily mediated by the 5-HT2A subtype [].

Q2: Do phenethylamines influence the sympathetic nervous system?

A2: Yes, some phenethylamines, like methamphetamine, can affect the sympathetic nervous system. They can induce changes in catecholamine levels within the hypothalamus, leading to increased norepinephrine levels peripherally. This can result in vasoconstriction, heat generation through β-adrenergic receptor activation, and alterations in the gut microbiome [].

Q3: Can phenethylamines affect the gut microbiome?

A3: Emerging evidence suggests a potential link between phenethylamine use and gut microbiome composition. For instance, these compounds have been shown to increase the levels of Proteus species, which are associated with enhanced norepinephrine turnover []. Furthermore, fecal microbiota transplant studies between this compound-tolerant and -naïve rats suggest that the gut microbiome might contribute to the hyperthermic response to phenethylamines [].

Q4: What is the molecular formula and weight of 2-phenylethylamine?

A4: The molecular formula of 2-phenylethylamine is C8H11N, and its molecular weight is 121.18 g/mol.

Q5: How are the structural characteristics of substituted phenethylamines analyzed?

A5: Several analytical techniques are employed for structural characterization, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method, often combined with derivatization techniques like acylation, helps identify and differentiate various phenethylamines, even closely related isomers [, , , ].
  • Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and purity of phenethylamines and their metabolites [].

Q6: How is computational chemistry used in this compound research?

A6: Computational methods, such as virtual docking and molecular modeling, provide insights into the interaction of phenethylamines with their targets. For instance, docking studies have been used to understand how the N-benzyl moiety of N-benzyl phenethylamines interacts with specific residues like Phe339 (6.51) in the 5-HT2A receptor []. These methods contribute significantly to understanding the structure-activity relationships of phenethylamines and guide the design of novel compounds.

Q7: How does the structure of a this compound influence its activity at 5-HT2A receptors?

A7: Structural modifications on the this compound scaffold significantly influence their binding affinity and functional activity at 5-HT2A receptors []:

  • This compound Core: Generally, phenethylamines exhibit higher affinity for 5-HT2A receptors compared to tryptamines [].
  • Phenyl Ring Substitutions:
    • Alkyl or halogen substituents at the para position of the phenyl ring attached to the β carbon generally increase binding affinity [].
    • Oxygen-containing groups on the same phenyl ring have variable effects depending on their position [].
  • N-Substitutions:
    • N-Alkyl substitutions generally enhance affinity, with larger alkyl groups having a more pronounced effect [].
    • N-Arylmethyl substitutions, like in N-benzyl phenethylamines, can dramatically increase affinity (up to 300-fold) and selectivity for 5-HT2A over other serotonin receptor subtypes [].

Q8: How does the stereochemistry of phenethylamines affect their activity?

A8: The stereochemistry of phenethylamines is crucial for their interaction with adrenergic receptors. For instance, the 2S(+)-isomer of α-methyldopamine shows a dramatic preference for α2-adrenergic receptors compared to its 2R(-) counterpart, highlighting the importance of stereochemical orientation for receptor activation and selectivity []. Similarly, studies on the hepatic α1-adrenergic receptor, which plays a role in liver function and growth, demonstrate stereoselective activation by phenethylamines and imidazolines. (-)-(R)-Norepinephrine exhibits higher potency than (+)-(S)-norepinephrine in stimulating DNA synthesis, indicating a preference for the (-)-(R) configuration [].

Q9: What is known about the stability of phenethylamines?

A9: While specific stability data isn't extensively covered, the research highlights the use of salt formation to potentially enhance the stability of phenethylamines. For instance, AHU-377, a specific this compound derivative, is prepared as a this compound salt to improve its physicochemical properties, including crystallinity, solubility, and hygroscopicity, thereby potentially enhancing its stability [].

Q10: How are synthetic phenethylamines regulated?

A10: Due to their potential for abuse and health risks, many synthetic phenethylamines, including 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, have been temporarily placed into Schedule I of the Controlled Substances Act (CSA) in the United States []. This classification reflects the need to regulate their handling, distribution, and use to minimize public health risks.

Q11: How are phenethylamines metabolized in the body?

A11: While the research papers provided don't delve into specific metabolic pathways, they highlight that phenethylamines can undergo various metabolic transformations. For instance, α-benzyl-N-methylthis compound (BNMPA), an impurity found in illicitly synthesized methamphetamine, is metabolized into several byproducts, including N-demethyl-α-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol. Detecting these metabolites in urine samples can serve as a marker for methamphetamine use [].

Q12: What animal models are used to study the effects of phenethylamines?

A12: The provided research utilizes several animal models to investigate the behavioral and neurochemical effects of phenethylamines:

  • Rodents (Rats and Mice): Widely used to study various aspects, including the discriminative stimulus effects of phenethylamines like DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) [] and the development of tolerance and cross-tolerance to their hallucinogenic effects [, ].
  • Non-Human Primates (Baboons): Employed to assess the abuse liability of novel phenethylamines by evaluating their intravenous self-administration potential [].
  • Zebrafish: Emerging as a valuable model for screening the behavioral and neurochemical effects of psychoactive drugs, including novel N-benzyl-2-phenylethylamine (NBPEA) derivatives. Zebrafish studies are valuable for assessing locomotor activity, anxiety-like behavior, and changes in brain neurotransmitter levels [].

Q13: How do researchers investigate the effects of phenethylamines on cellular processes?

A13: Researchers utilize cell-based assays, such as those using rat primary hepatocyte cultures, to investigate the impact of phenethylamines on cellular functions. These assays have shown that phenethylamines can stimulate DNA synthesis in hepatocytes, indicating their potential to influence liver cell growth [].

Q14: Does tolerance develop to the hallucinogenic effects of phenethylamines?

A14: Yes, repeated administration of this compound-derived hallucinogens, such as DOI and 2C-T-7, leads to the development of tolerance to their head-twitch response (HTR) inducing effects in mice [, ]. This tolerance is not easily surmountable by increasing the dose, suggesting potential limitations for their chronic use as therapeutic agents due to potential rapid tolerance development. Interestingly, cross-tolerance between this compound-derived hallucinogens (like DOI) and tryptamine-derived hallucinogens (like DPT) has been observed, even though the latter might have a lower propensity for inducing tolerance when administered alone [, ].

Q15: What are the potential toxicities associated with this compound use?

A15: The provided research highlights that certain phenethylamines, particularly those with potent stimulant properties, can lead to behavioral toxicity at high doses. These toxic effects include:

  • Behavioral Agitation []
  • Stereotypical Movements []
  • Altered Self-Administration Patterns []

Q16: Are there any long-term health risks associated with this compound use?

A16: While the provided papers do not extensively cover long-term effects, they emphasize the potential for abuse and dependence associated with certain phenethylamines, particularly those with stimulant properties. These findings highlight the need for careful consideration of the risks and benefits associated with their use.

Q17: Can specific metabolites serve as markers for this compound use?

A17: Yes, the detection of specific metabolites in biological fluids, like urine, can be indicative of this compound use. For example, the presence of α-benzyl-N-methylthis compound (BNMPA) metabolites, such as N-demethyl-α-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol, can be used to identify individuals who have used illicitly synthesized methamphetamine [].

Q18: What analytical techniques are commonly used to detect and quantify phenethylamines?

A18: Various analytical methods are employed for detecting and quantifying phenethylamines in biological and forensic samples:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It allows for the identification and quantification of phenethylamines, even in complex mixtures [, , , ].
  • Derivatization Techniques: Often combined with GC-MS, derivatization methods, such as acylation with perfluoroacyl reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), are used to enhance the volatility and detectability of phenethylamines [, , , ].

Q19: How do amphetamines affect the transport of neurotransmitters?

A19: Amphetamines, a class of compounds structurally related to phenethylamines, can significantly influence neurotransmitter transport in adrenergic nerves. They can inhibit the uptake of noradrenaline and similar amines like metaraminol, which are transported by a carrier-mediated process. Additionally, amphetamines can accelerate the efflux of noradrenaline from the cytosol of adrenergic nerves [].

Q20: How does the inhibition of monoamine oxidase affect this compound activity?

A20: Monoamine oxidase (MAO) is an enzyme involved in the breakdown of various neurotransmitters, including this compound. Inhibiting MAO can significantly enhance the effects of this compound by increasing its concentration in the brain. Studies have shown that this compound exhibits amphetamine-like effects in animals pretreated with MAO inhibitors, suggesting that its accumulation due to MAO inhibition contributes to its pharmacological actions [].

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